4-(Dimethylamino)phenyl thiocyanate

Description

The exact mass of the compound Thiocyanic acid, 4-(dimethylamino)phenyl ester is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

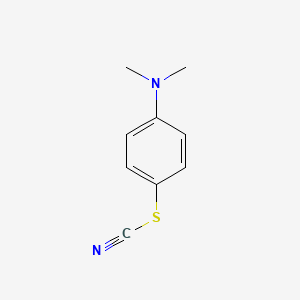

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(dimethylamino)phenyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)8-3-5-9(6-4-8)12-7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCIEZDFRJREQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042252 | |

| Record name | 4-(Dimethylamino)phenylthiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7152-80-9 | |

| Record name | 4-(Dimethylamino)phenyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dimethylaminophenyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defoliant 2929 RP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dimethylamino)phenylthiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[4-(dimethylamino)phenyl]sulfanyl}formonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIMETHYLAMINOPHENYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIU79N2HFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)phenyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Dimethylamino)phenyl thiocyanate, a versatile aromatic thiocyanate. The document details a robust and high-yielding synthetic protocol via electrophilic thiocyanation, delves into the mechanistic underpinnings of this transformation, and presents a thorough characterization of the target compound through spectroscopic and physical methods. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to confidently prepare and validate this valuable chemical entity for a range of potential applications.

Introduction: The Significance of Aryl Thiocyanates

Aryl thiocyanates are a class of organosulfur compounds characterized by an aromatic ring bearing a thiocyanate (-SCN) functional group. These moieties are not merely synthetic curiosities; they are pivotal building blocks in the synthesis of a diverse array of bioactive molecules and functional materials.[1][2] The thiocyanate group is a versatile precursor that can be readily transformed into other sulfur-containing functionalities, such as thiophenols, thioethers, and sulfur-containing heterocycles.[1] This chemical tractability makes aryl thiocyanates valuable intermediates in drug discovery and development, as the introduction of sulfur-containing groups can significantly modulate the pharmacological properties of a lead compound.

Among this class of compounds, this compound is of particular interest due to the presence of the strongly electron-donating dimethylamino group. This substituent activates the aromatic ring, facilitating its synthesis and potentially imbuing the molecule and its derivatives with unique electronic and biological properties.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively and selectively achieved through the electrophilic thiocyanation of N,N-dimethylaniline. The method of choice, validated for its high yield and regioselectivity, employs N-thiocyanatosuccinimide (NTS) as the electrophilic thiocyanating agent.

Causality of Experimental Choices

The selection of N,N-dimethylaniline as the starting material is predicated on the activating nature of the dimethylamino group, which directs electrophilic substitution to the para position. NTS is chosen as the thiocyanating reagent due to its ease of handling and its ability to generate the electrophilic "SCN+" equivalent under mild conditions. The choice of a suitable aprotic solvent, such as acetonitrile or dichloromethane, is crucial to ensure the solubility of the reactants and to facilitate the reaction without participating in it.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The NTS, being a source of an electrophilic sulfur atom, is attacked by the electron-rich aromatic ring of N,N-dimethylaniline, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate by a weak base (such as the succinimide anion) restores the aromaticity of the ring and yields the desired this compound.

Experimental Protocol: Electrophilic Thiocyanation

Materials:

-

N,N-Dimethylaniline

-

N-Thiocyanatosuccinimide (NTS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylaniline (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of NTS: To the stirred solution, add N-thiocyanatosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | Yellow needle-like crystals | [3] |

| Molecular Formula | C₉H₁₀N₂S | [4][5] |

| Molecular Weight | 178.25 g/mol | [4][5] |

| Melting Point | 73-74 °C | [4] |

| Solubility | Soluble in ethanol and ether | [3] |

Spectroscopic Data

Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular formula C₉H₁₀N₂S.[1][6]

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands as detailed in Table 2.

| Wavenumber (cm⁻¹) | Assignment |

| ~2150 | Strong, sharp C≡N stretch of the thiocyanate group |

| ~1600-1450 | C=C stretching vibrations of the aromatic ring |

| ~1350 | C-N stretching of the dimethylamino group |

| ~820 | C-H out-of-plane bending for a para-disubstituted aromatic ring |

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is predicted to show the following signals:

-

~3.0 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups of the dimethylamino moiety.

-

~6.7-6.8 ppm (doublet, 2H): These are the aromatic protons ortho to the dimethylamino group.

-

~7.4-7.5 ppm (doublet, 2H): These are the aromatic protons ortho to the thiocyanate group.

¹³C NMR: The carbon-13 NMR spectrum is expected to display the following key resonances:

-

~40 ppm: Signal for the methyl carbons of the dimethylamino group.

-

~110-115 ppm: Aromatic carbons ortho to the dimethylamino group and the carbon of the thiocyanate group.

-

~130-135 ppm: Aromatic carbons ortho to the thiocyanate group.

-

~150-155 ppm: Aromatic carbon attached to the dimethylamino group.

-

Aromatic carbon attached to the thiocyanate group.

Potential Applications

While the specific applications of this compound are an active area of research, its structural features suggest potential utility in several domains:

-

Synthetic Intermediate: As a versatile building block, it can be used to synthesize a variety of sulfur-containing compounds with potential biological activities.[1][2] Organic thiocyanates are known precursors to compounds with antimicrobial and anticancer properties.[2]

-

Medicinal Chemistry: The dimethylamino group can enhance solubility and receptor binding, making this compound an interesting scaffold for the development of new therapeutic agents.

-

Dye and Materials Science: The chromophoric nature of the dimethylaminophenyl group suggests potential applications in the synthesis of dyes and functional materials with specific optical or electronic properties.

Conclusion

This technical guide has outlined a reliable and well-characterized method for the synthesis of this compound. The provided experimental protocol, coupled with a detailed explanation of the underlying chemical principles and comprehensive characterization data, equips researchers with the necessary information to produce and validate this compound. The versatility of the thiocyanate functional group, combined with the electronic properties imparted by the dimethylamino substituent, positions this compound as a valuable tool for further exploration in synthetic chemistry, drug discovery, and materials science.

Experimental Workflow Diagram

Caption: A schematic representation of the synthesis and purification workflow for this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 4-((4-isothiocyanatophenyl)azo)-n,n-dimethylaniline (C15H14N4S) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. This compound [oakwoodchemical.com]

- 6. p-Dimethylaminophenyl thiocyanate | C9H10N2S | CID 23540 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)phenyl thiocyanate

Abstract: This document provides a comprehensive technical overview of the physicochemical properties, spectroscopic characteristics, reactivity, and handling of 4-(Dimethylamino)phenyl thiocyanate (CAS No. 7152-80-9). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes empirical data with theoretical principles to offer practical insights into the characterization and application of this important chemical intermediate. A critical distinction is drawn between this compound and its isomer, 4-(dimethylamino)phenyl isothiocyanate, to prevent common procedural errors in synthesis and analysis.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound featuring a dimethylamino group and a thiocyanate functional group attached in a para orientation to a benzene ring.[1] Understanding its structure is fundamental to interpreting its chemical behavior and spectroscopic data.

-

Chemical Name: this compound[2]

-

Synonyms: p-(Dimethylamino)phenyl thiocyanate, 4-Thiocyanato-N,N-dimethylaniline, Thiocyanic acid, 4-(dimethylamino)phenyl ester[1][2]

The key structural features are the sulfur-linked thiocyanate group (-S-C≡N) and the tertiary amine attached to the phenyl ring. The dimethylamino group is a strong electron-donating group, which significantly influences the electron density of the aromatic system and the reactivity of the molecule. It is crucial to distinguish this compound from its isomer, 4-(dimethylamino)phenyl isothiocyanate (CAS No. 2131-64-8), where the organic moiety is attached to the nitrogen atom (-N=C=S).[6][7] This structural difference leads to distinct chemical and spectral properties.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The compound typically appears as yellow, needle-like crystals or a white crystalline solid.[3][4][5] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7152-80-9 | [2][3][4] |

| Molecular Formula | C₉H₁₀N₂S | [2][3][4] |

| Molecular Weight | 178.253 g/mol | [2][8] |

| Appearance | Yellow needle-like crystals | [4][5] |

| Melting Point | 71-74 °C | [2][3][4] |

| Boiling Point | 303.6 °C at 760 mmHg | [2][3] |

| Density | 1.16 g/cm³ | [2][3] |

| Water Solubility | 4.2 µg/mL | [1][2] |

| Solubility | Soluble in ethanol and ether | [4][5] |

| Flash Point | 137.4 °C | [2] |

| Refractive Index | 1.599 | [2][3] |

The low water solubility is expected for a molecule of this size with a large nonpolar aromatic core.[1][2] However, it exhibits good solubility in common organic solvents like ethanol and ether, which is typical for such compounds and facilitates its use in organic synthesis.[4][5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key is to differentiate its spectral signature from its isothiocyanate isomer.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum of an organic thiocyanate is the stretching vibration of the carbon-nitrogen triple bond (νC≡N).

-

Expected Absorption: A sharp, strong absorption band is expected in the range of 2140-2175 cm⁻¹ . This peak is characteristic of the S-C≡N functional group.[7]

-

Causality: The defined triple bond results in a sharp, well-defined peak. This contrasts sharply with the corresponding isothiocyanate (-N=C=S) isomer, which displays a very broad and intense absorption band around 2000-2200 cm⁻¹ due to the asymmetric stretch of the cumulated double bonds.[9] Other expected signals include aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretches around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

~3.0 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the nitrogen atom would appear as a sharp singlet.

-

~6.7-7.4 ppm (multiplet, 4H): The four aromatic protons will present as a complex AA'BB' system due to the para-substitution. Protons ortho to the electron-donating -N(CH₃)₂ group are expected to be upfield (lower ppm) compared to the protons ortho to the more electron-withdrawing -SCN group.

-

-

¹³C NMR:

-

~40 ppm: Signal corresponding to the two equivalent methyl carbons.

-

~110-115 ppm: Carbon attached to the thiocyanate group (-SCN).

-

~112-155 ppm: Four distinct signals for the aromatic carbons are expected. The carbon attached to the nitrogen atom will be the most downfield (highest ppm) due to the strong deshielding effect.

-

The nitrile carbon (C≡N) signal is typically weak and appears around 110-120 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 178, corresponding to the exact mass of the molecule.[1][8]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the thiocyanate group or cleavage within the dimethylamino moiety, leading to characteristic daughter ions.

Reactivity and Stability

-

Stability: The compound is stable under standard ambient and recommended storage conditions (cool, dry place).[10] It is incompatible with strong oxidizing agents and strong acids.[10] Exposure to heat and moisture should be avoided.[11]

-

Isomerization: A critical reaction for aryl thiocyanates is the potential for thermal or catalytically induced isomerization to the more thermodynamically stable isothiocyanate isomer.[7] This rearrangement is an important consideration during synthesis and purification, as elevated temperatures or the presence of nucleophilic catalysts can promote the conversion.

Caption: Isomerization of thiocyanate to its isothiocyanate isomer.

Experimental Protocols

The following protocols provide standardized methods for the analysis and verification of this compound.

Protocol 5.1: Purity Assessment by Reverse-Phase HPLC

This protocol establishes a self-validating system for determining the purity of a sample and detecting the presence of isomers or impurities.

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The polarity difference between the thiocyanate and any potential isothiocyanate isomer or other impurities allows for their effective separation and quantification.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

-

Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Caption: Workflow for HPLC purity assessment.

Safety and Handling

This compound presents several hazards that require careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[1]

-

Toxicity: It is considered moderately toxic by skin contact and poisonous by ingestion and other routes.[3] Upon heating to decomposition, it can emit highly toxic fumes containing nitrogen oxides (NOx), cyanide (CN⁻), and sulfur oxides (SOx).[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[10][11]

-

Handling: Avoid creating dust.[10] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[10]

Conclusion

This compound is a well-defined chemical compound with distinct physicochemical and spectroscopic properties. Its utility as a synthetic intermediate is significant, but its handling and application require a thorough understanding of its reactivity, particularly its potential to isomerize. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring its proper identification and quality assessment in a research or drug development setting. Accurate differentiation from its isothiocyanate isomer through spectroscopic techniques like IR is paramount for successful and reproducible scientific outcomes.

References

- 1. p-Dimethylaminophenyl thiocyanate | C9H10N2S | CID 23540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 7152-80-9 [chemicalbook.com]

- 5. This compound CAS#: 7152-80-9 [m.chemicalbook.com]

- 6. 4-(DIMETHYLAMINO)PHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. peptide.com [peptide.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Enigma: A Technical Guide to the Biological Mechanism of 4-(Dimethylamino)phenyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-(Dimethylamino)phenyl thiocyanate is an aromatic organic compound featuring a thiocyanate (-SCN) functional group. While its direct biological mechanism of action has not been extensively elucidated in scientific literature, its chemical properties and the well-documented activities of its isomeric form, 4-(Dimethylamino)phenyl isothiocyanate, provide a strong foundation for a proposed mechanism. This technical guide synthesizes the available chemical and biological data to present a comprehensive overview of the putative mechanism of action of this compound. We will explore its chemical reactivity, the pivotal role of its isomerization to the corresponding isothiocyanate, and the subsequent engagement with key cellular pathways. This document serves as a foundational resource for researchers investigating the therapeutic potential of this and related compounds.

Introduction: The Thiocyanate Moiety in a Biological Context

Organic thiocyanates (R-S-C≡N) are a class of compounds recognized for their utility as synthetic intermediates in medicinal chemistry.[1] The thiocyanate group's unique electronic and structural characteristics allow for its conversion into various other sulfur-containing functionalities, making it a valuable building block in the synthesis of bioactive molecules.[2] Derivatives containing the thiocyanate unit have been associated with a range of biological activities, including antibacterial, anti-parasitic, and anti-cancer properties.[3][4]

This compound, the subject of this guide, is an aryl thiocyanate. Its biological significance is intrinsically linked to its chemical reactivity, particularly its propensity to isomerize into the more biologically characterized 4-(Dimethylamino)phenyl isothiocyanate.

The Chemical Gateway: Isomerization to Isothiocyanate

A critical aspect of the chemistry of organic thiocyanates is their ability to isomerize to their isothiocyanate (-N=C=S) counterparts.[1] This transformation is not merely a structural rearrangement but a profound shift in chemical reactivity and, consequently, biological activity.

-

Mechanism of Isomerization: The isomerization of thiocyanates to isothiocyanates can proceed through several pathways, including ionization and nucleophilic attack. For allylic thiocyanates, an intramolecular cyclic mechanism is also possible.[5] In the context of aryl thiocyanates, this isomerization is a key consideration for their biological evaluation.

The proposed bioactivation pathway for this compound is initiated by its conversion to 4-(Dimethylamino)phenyl isothiocyanate. This isomerization can occur spontaneously or be catalyzed by cellular factors.

Figure 1: Proposed initial bioactivation step of this compound via isomerization.

The Active Agent: Mechanism of Action of 4-(Dimethylamino)phenyl Isothiocyanate

The vast majority of the biological activity attributed to compounds of this structural class stems from the isothiocyanate moiety. Isothiocyanates are well-established chemopreventive agents that exert their effects through multiple interconnected signaling pathways.[6][7]

Covalent Modification of Cellular Proteins

The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This reactivity leads to the formation of dithiocarbamate adducts, which can alter the function of target proteins.

References

An In-depth Technical Guide to 4-(Dimethylamino)phenyl thiocyanate: Synthesis, Properties, and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Dimethylamino)phenyl thiocyanate, a versatile aromatic organic compound. This document delves into the historical context of its discovery and synthesis, detailed experimental protocols for its preparation, and a thorough characterization of its physicochemical properties. Furthermore, this guide explores the compound's reactivity and its applications as a building block in organic synthesis, particularly in the introduction of the thiocyanate moiety. While direct biological studies on this compound are limited, this guide also discusses the potential biological activities based on the well-documented properties of related thiocyanate-containing molecules, highlighting promising areas for future research and development.

Introduction and Historical Context

This compound, also known as p-thiocyanodimethylaniline, is an aromatic compound featuring a dimethylamino group and a thiocyanate group attached to a benzene ring in a para configuration.[1][2][3][4] Its discovery and initial synthesis can be traced back to early explorations of aromatic chemistry and the functionalization of aniline derivatives. An early and notable preparation was documented in Organic Syntheses, a testament to its fundamental importance in the repertoire of organic chemistry.[5] This procedure, submitted by R. Q. Brewster and Wesley Schroeder, provided a reliable method for its synthesis from N,N-dimethylaniline, bromine, and ammonium thiocyanate in glacial acetic acid.[5] The development of this and other early synthesis methods for aryl thiocyanates laid the groundwork for the broader investigation of this class of compounds and their unique chemical reactivity.

Physicochemical Properties

This compound is a yellow, needle-like crystalline solid with a melting point in the range of 71-74 °C.[2][3][6] It is soluble in organic solvents such as ethanol and ether.[6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 7152-80-9 | [2][3][4] |

| Molecular Formula | C₉H₁₀N₂S | [2][3][4] |

| Molecular Weight | 178.26 g/mol | [4] |

| Melting Point | 71-74 °C | [2][3][6] |

| Appearance | Yellow needle-like crystals | [6] |

| Solubility | Soluble in ethanol and ether | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound primarily involves the electrophilic thiocyanation of N,N-dimethylaniline. The classical method, as described in Organic Syntheses, remains a robust and illustrative procedure.[5]

Classical Synthesis via Electrophilic Thiocyanation

This method relies on the in-situ generation of a thiocyanating agent from the reaction of bromine with ammonium thiocyanate.

Experimental Workflow:

Caption: Classical synthesis of this compound.

Step-by-Step Protocol:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve N,N-dimethylaniline and ammonium thiocyanate in glacial acetic acid.[5]

-

Cooling: Cool the solution to 10-20 °C using an ice-water bath.[5]

-

Addition of Bromine: While stirring mechanically, slowly add a solution of bromine in glacial acetic acid to the cooled reaction mixture. Maintain the temperature between 10-20 °C during the addition.[5]

-

Reaction Completion: After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture into a large volume of water to precipitate the crude product.[5]

-

Isolation: Collect the precipitated solid by filtration and wash it with water to remove any remaining acid and inorganic salts.[5]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ligroin, to yield the final product as yellow needles.[5]

Spectroscopic Characterization

A comprehensive characterization of this compound is crucial for its identification and quality control.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

-

Aromatic Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating dimethylamino group would appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing thiocyanate group.

-

Methyl Protons: A singlet in the aliphatic region corresponding to the six protons of the two methyl groups of the dimethylamino moiety.

Expected ¹³C NMR Resonances:

-

Aromatic Carbons: Four distinct signals in the aromatic region. The carbon attached to the nitrogen of the dimethylamino group would be significantly shielded, appearing at a lower chemical shift. The carbon attached to the sulfur of the thiocyanate group would be deshielded. The remaining two aromatic carbons would also show distinct chemical shifts.

-

Methyl Carbons: A single signal in the aliphatic region for the two equivalent methyl carbons.

-

Thiocyanate Carbon: The carbon of the SCN group is expected to have a characteristic chemical shift, though it can sometimes be broad or have a low intensity in ¹³C NMR spectra of isothiocyanates.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

-

C≡N Stretch: A strong, sharp absorption band in the region of 2140-2160 cm⁻¹ is characteristic of the thiocyanate group.

-

C-N Stretch: Vibrations associated with the aromatic amine C-N bond would appear in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Typical absorption bands for the aromatic ring will be present.

Reactivity and Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as an electrophilic cyanating agent. The thiocyanate group can participate in a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Reaction Schematic:

Caption: Reactivity of this compound.

Potential Biological Activities: An Area for Future Investigation

While there is a substantial body of research on the biological activities of isothiocyanates, particularly their anticancer and antimicrobial properties, specific studies on this compound are scarce in the current literature.[9][10][11][12][13][14][15][16][17] However, the broader class of organic thiocyanates has shown promise in various therapeutic areas.

-

Antimicrobial Activity: Several studies have demonstrated the antimicrobial effects of various organic thiocyanates against a range of bacteria and fungi.[18][19] The mechanism of action is often attributed to their ability to interact with essential cellular components.

-

Anticancer Activity: Isothiocyanates, the isomers of thiocyanates, are well-known for their cancer chemopreventive properties.[11][13][14][15][17] While the biological activity of thiocyanates can differ from their isothiocyanate counterparts, the presence of the reactive thiocyanate group suggests that this compound could be a candidate for anticancer research.

The lack of specific biological data for this compound represents a significant research gap and a promising avenue for future investigation by medicinal chemists and pharmacologists. In vitro and in vivo studies are warranted to explore its potential anticancer, antimicrobial, and other pharmacological activities.

Conclusion

This compound is a historically significant and synthetically useful aromatic compound. Its preparation is well-established, and its physicochemical properties are reasonably well-documented. Its primary application lies in its role as a versatile reagent in organic synthesis. While its specific biological profile remains largely unexplored, the known activities of related thiocyanate-containing molecules suggest that it may possess interesting pharmacological properties. This technical guide serves as a comprehensive resource for researchers and professionals, providing a solid foundation for its synthesis, characterization, and utilization, while also highlighting the exciting opportunities for future research into its potential therapeutic applications.

References

- 1. CAS#:7152-80-9 | Thiocyanic acid,4-(dimethylamino)phenyl ester | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound CAS#: 7152-80-9 [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. lookchem.com [lookchem.com]

- 10. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 18. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 4-(Dimethylamino)phenyl thiocyanate in different solvents

An In-depth Technical Guide to the Characterization of 4-(Dimethylamino)phenyl thiocyanate: Solubility and Stability Profiling

Preamble: Navigating the Unknowns in Early-Stage Compound Characterization

In the landscape of chemical research and pharmaceutical development, novel molecular entities present both immense opportunity and significant challenge. This compound, a compound with potential applications stemming from its reactive thiocyanate group and electron-rich aromatic system, is one such entity. A thorough understanding of its fundamental physicochemical properties—namely, solubility and stability—is not merely an academic exercise; it is a critical prerequisite for any meaningful application, from synthetic chemistry to drug discovery.

Publicly available, peer-reviewed data on the specific solubility and stability profile of this compound is sparse. Therefore, this guide is structured not as a review of existing data, but as a first-principles-based experimental framework. It is designed to empower researchers, scientists, and drug development professionals to systematically and robustly characterize this compound in-house. We will proceed by outlining the necessary theoretical considerations, detailing validated experimental protocols, and establishing a framework for the logical interpretation and presentation of the resulting data. This document serves as a practical roadmap for generating the foundational knowledge required to advance a compound from the bench to its intended application.

Part 1: Theoretical Considerations and Predictive Analysis

Before embarking on wet-lab experiments, a predictive analysis based on the molecular structure of this compound can inform experimental design and aid in the interpretation of results.

The molecule consists of a phenyl ring substituted with two key functional groups:

-

A Dimethylamino (-N(CH₃)₂) Group: This is a strong electron-donating group, which increases the electron density of the aromatic ring and can act as a hydrogen bond acceptor. Its presence suggests a degree of polarity.

-

A Thiocyanate (-S-C≡N) Group: This is an interesting functional group, a pseudohalogen, which is relatively lipophilic but also possesses a dipole moment. It is known to be susceptible to nucleophilic attack, particularly hydrolysis under basic conditions, which could be a primary degradation pathway.

Based on this structure, we can hypothesize that the compound will exhibit moderate lipophilicity. Its solubility is likely to be poor in aqueous media and significantly better in organic polar aprotic solvents. The stability is expected to be compromised at high pH due to the potential for hydrolysis of the thiocyanate group.

Part 2: A Systematic Approach to Solubility Determination

Solubility is a critical parameter that influences everything from reaction kinetics to bioavailability. We must distinguish between two key types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a high-throughput screening method relevant for early discovery.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but more accurate measure, critical for later-stage development.

The workflow for determining solubility follows a logical progression from initial screening to definitive measurement.

Caption: Workflow for comprehensive solubility profiling.

Experimental Protocol 1: Kinetic Solubility Assay (Nephelometry)

Objective: To rapidly determine the solubility of this compound in a physiologically relevant buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Plate reader with nephelometry or turbidity capability

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

-

Aqueous Dilution: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.

-

Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This creates a final concentration range (e.g., 100 µM to 0.2 µM) with a constant 1% DMSO concentration.

-

Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed above the background is defined as the kinetic solubility.

Experimental Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Acetonitrile, Ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE or other compatible material)

-

HPLC system with UV detector

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing 1 mL of the chosen solvent. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile). Analyze the filtered sample by a validated HPLC-UV method to determine its concentration. This concentration is the thermodynamic solubility.

Part 3: A Framework for Chemical Stability Assessment

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products. A forced degradation study is the standard approach.

Caption: Decision tree for a forced degradation stability study.

Experimental Protocol 3: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.

Materials:

-

This compound

-

Acetonitrile (ACN) and Water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens, photostability chamber

-

HPLC-UV/MS system

Methodology:

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 ACN:Water mixture.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Note: Base-catalyzed hydrolysis of the thiocyanate is expected to be rapid, so frequent time points are advisable.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

-

Thermal Stress: Store vials of the stock solution and of the solid compound at 60 °C.

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours). For the base hydrolysis, earlier time points (e.g., 5, 15, 30, 60 minutes) may be necessary.

-

Sample Quenching: For acid and base samples, neutralize them by adding an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent compound from any potential degradation products. A mass spectrometer (LC-MS) is highly valuable for identifying the mass of any degradants formed.

-

Data Reporting: Calculate the percentage of the parent compound remaining at each time point. Report the conditions under which significant degradation (>10%) occurs.

Part 4: Data Presentation and Interpretation

All generated data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of Solubility Data for this compound

| Solubility Type | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | Nephelometry |

| Thermodynamic | Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Thermodynamic | Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Thermodynamic | Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

Table 2: Summary of Forced Degradation Study for this compound

| Stress Condition | Time (hours) | % Parent Compound Remaining | No. of Degradants | Observations |

| 0.1 M HCl, 60 °C | 24 | [Experimental Value] | [Experimental Value] | e.g., No significant degradation |

| 0.1 M NaOH, RT | 1 | [Experimental Value] | [Experimental Value] | e.g., Rapid degradation observed |

| 3% H₂O₂, RT | 24 | [Experimental Value] | [Experimental Value] | e.g., Minor degradation product formed |

| Thermal (60 °C, solution) | 24 | [Experimental Value] | [Experimental Value] | e.g., Stable |

| Photolytic (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | e.g., Stable |

Interpretation: The results from these studies will provide a comprehensive profile. For instance, low aqueous solubility (Table 1) might necessitate formulation strategies for in-vivo studies. High instability in basic conditions (Table 2) would preclude the use of basic reagents or solutions in handling and formulation, and would suggest that the compound may be unstable in the intestinal tract. The identity of degradation products can provide insight into the metabolic fate of the compound and help in the design of more stable analogs.

This systematic approach ensures that the fundamental physicochemical properties of this compound are thoroughly understood, creating a solid and trustworthy foundation for all future research and development endeavors.

Spectroscopic Unveiling of 4-(Dimethylamino)phenyl thiocyanate: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Dimethylamino)phenyl thiocyanate, a compound of interest in organic synthesis and drug development. By delving into its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral characteristics, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge for its accurate identification, characterization, and utilization in further research.

Introduction

This compound (C₉H₁₀N₂S) is an aromatic compound featuring a dimethylamino group and a thiocyanate group attached to a benzene ring in a para configuration. The interplay between the electron-donating dimethylamino group and the electron-withdrawing thiocyanate group influences its chemical reactivity and spectroscopic properties. Accurate interpretation of its spectral data is paramount for confirming its structure, assessing its purity, and understanding its behavior in chemical reactions. This guide provides a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, supplemented with field-proven insights and methodologies.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂S | [1][2][3] |

| Molecular Weight | 178.25 g/mol | [1][3] |

| Melting Point | 71-74 °C | [2][3] |

| Boiling Point | 303.6 °C at 760 mmHg | [2][3] |

| Density | 1.16 g/cm³ | [2][3] |

| Appearance | White crystalline solid | [2] |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

Data Summary

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Interpretation | Source |

| 178 | Molecular ion [M]⁺ | [1] |

| 163 | [M - CH₃]⁺ | Predicted |

| 134 | [M - CS]⁺ or [M - N₂H₂]⁺ | Predicted |

| 120 | [M - SCN]⁺ | Predicted |

| 105 | [C₇H₇N]⁺ | Predicted |

| 77 | [C₆H₅]⁺ | Predicted |

Interpretation of Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 178, corresponding to its molecular weight.[1] The fragmentation pattern is influenced by the stability of the resulting ions.

A key fragmentation pathway involves the loss of a methyl radical from the dimethylamino group, leading to a fragment at m/z 163. Another significant fragmentation is the loss of the thiocyanate group (SCN), resulting in a stable N,N-dimethylaniline cation at m/z 120. Further fragmentation of the aromatic ring can lead to the formation of the phenyl cation at m/z 77. The presence of these characteristic fragments provides strong evidence for the structure of the molecule.

Caption: Proposed MS fragmentation pathway of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Data

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Source |

| ~2150 | Thiocyanate (-SCN) | C≡N stretch | [4][5] |

| 3050-3000 | Aromatic C-H | C-H stretch | |

| 2950-2850 | Methyl (-CH₃) | C-H stretch | [6] |

| ~1600 | Aromatic Ring | C=C stretch | [6] |

| ~1350 | Aromatic Amine | C-N stretch | |

| ~820 | p-disubstituted benzene | C-H out-of-plane bend |

Interpretation of IR Spectrum

The most characteristic feature in the IR spectrum of this compound is the sharp, strong absorption band around 2150 cm⁻¹ due to the C≡N stretching vibration of the thiocyanate group.[4][5] This band is a key diagnostic for the presence of the -SCN functionality. It is important to distinguish this from the isomeric isothiocyanate (-NCS) group, which typically shows a broader and more intense absorption at a slightly lower frequency (around 2000-2200 cm⁻¹).[6]

The spectrum will also exhibit characteristic absorptions for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations around 1600 cm⁻¹.[6] The C-H stretching of the methyl groups in the dimethylamino moiety will appear in the 2950-2850 cm⁻¹ region.[6] The C-N stretching of the aromatic amine will be observed around 1350 cm⁻¹. Finally, the para-substitution pattern of the benzene ring is indicated by a strong C-H out-of-plane bending vibration around 820 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. Although experimental data for this compound is not widely published, a reliable prediction of the spectra can be made based on the analysis of structurally similar compounds, such as N,N-dimethylaniline and its derivatives.[7][8][9]

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

Table 4: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 2H | Aromatic protons ortho to -SCN |

| ~6.7 | Doublet | 2H | Aromatic protons ortho to -N(CH₃)₂ |

| ~3.0 | Singlet | 6H | -N(CH₃)₂ protons |

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The six protons of the two methyl groups in the dimethylamino moiety are chemically equivalent and will appear as a sharp singlet at approximately 3.0 ppm.

The four aromatic protons will give rise to two doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the electron-withdrawing thiocyanate group are expected to be deshielded and resonate downfield, around 7.4 ppm. Conversely, the two protons ortho to the electron-donating dimethylamino group will be shielded and resonate upfield, around 6.7 ppm. The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃)

Table 5: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-N(CH₃)₂ |

| ~135 | C-H (ortho to -SCN) |

| ~115 | C-H (ortho to -N(CH₃)₂) |

| ~112 | C-SCN |

| ~110 | S-C≡N |

| ~40 | -N(CH₃)₂ |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six non-equivalent carbon atoms in the molecule. The carbon atom of the thiocyanate group (-S-C≡N) is expected to appear around 110 ppm.[10] The aromatic carbons will have distinct chemical shifts due to the electronic effects of the substituents. The carbon atom attached to the nitrogen of the dimethylamino group will be significantly deshielded and appear around 152 ppm. The carbon atom attached to the sulfur of the thiocyanate group is predicted to be around 112 ppm. The aromatic C-H carbons ortho to the thiocyanate and dimethylamino groups will appear at approximately 135 ppm and 115 ppm, respectively. The carbons of the methyl groups in the dimethylamino moiety will resonate upfield, around 40 ppm.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation

Caption: Workflow for NMR sample preparation.

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11][12]

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[11][13]

-

Dissolution: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.[11]

-

Filtration and Transfer: Using a Pasteur pipette plugged with a small amount of glass wool or a Kimwipe, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12][13]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The sample is now ready for insertion into the NMR spectrometer.[13]

IR Sample Preparation (Thin Solid Film Method)

Caption: Workflow for IR sample preparation (Thin Film Method).

-

Sample Preparation: Place a small amount (a few milligrams) of this compound into a small vial.

-

Dissolution: Add a few drops of a volatile solvent, such as dichloromethane or acetone, to dissolve the solid.[1]

-

Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid sample on the plate.[1]

-

Analysis: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.

GC-MS Sample Preparation

Caption: Workflow for GC-MS sample preparation.

-

Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[14]

-

Vial Transfer: Transfer the solution into a clean 2 mL glass autosampler vial.

-

Capping: Securely cap the vial with a screw cap containing a septum.

-

Analysis: Place the vial in the autosampler of the GC-MS system for automated injection and analysis.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint for its identification and characterization. The mass spectrum is defined by its molecular ion peak at m/z 178 and characteristic fragmentation pattern. The infrared spectrum is dominated by a strong, sharp absorption for the thiocyanate group around 2150 cm⁻¹. The ¹H and ¹³C NMR spectra, though predicted in this guide, are expected to show distinct signals that reflect the electronic environment of the protons and carbons within the molecule. By following the outlined experimental protocols, researchers can reliably obtain high-quality spectroscopic data, ensuring the integrity of their scientific investigations. This comprehensive guide serves as a valuable resource for professionals in the fields of chemical synthesis, drug discovery, and materials science.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. The infrared spectra of organic thiocyanates and isothiocyanates | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. researchgate.net [researchgate.net]

- 8. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. sites.bu.edu [sites.bu.edu]

- 14. Sample preparation GC-MS [scioninstruments.com]

The Ambivalent Reactivity of 4-(Dimethylamino)phenyl Thiocyanate: A Synthetic Chemist's Compass

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiocyanate functional group (-SCN) represents a nexus of versatile reactivity, acting as a gateway to a multitude of sulfur and nitrogen-containing scaffolds essential in medicinal chemistry and materials science.[1][2] When appended to a 4-(dimethylamino)phenyl ring, its chemical behavior is profoundly influenced by the potent electron-donating character of the dimethylamino moiety. This guide provides an in-depth exploration of the synthesis and multifaceted reactivity of 4-(Dimethylamino)phenyl thiocyanate. We will dissect its role as both an electrophile and a nucleophile precursor, its participation in rearrangement and cycloaddition reactions, its utility as a modern cyanating agent, and the reactivity of its activated aromatic core. This document synthesizes mechanistic principles with actionable, field-proven protocols to empower researchers in leveraging this versatile building block for novel molecular design.

Introduction: An Overview of Aryl Thiocyanates

Organic thiocyanates (R-SCN) are distinguished by a sulfur atom bonded to an organic group and a carbon atom, which in turn forms a triple bond with nitrogen.[3] This linear arrangement confers a "pseudohalide" character, yet its reactivity is far more nuanced than that of simple halides. The thiocyanate ion is an ambident nucleophile, capable of attacking electrophiles via either the sulfur or nitrogen atom, leading to thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively.[4] This inherent duality is a recurring theme in its chemistry.

In this compound, the powerful mesomeric effect of the para-dimethylamino group pushes electron density into the aromatic ring and towards the thiocyanate substituent. This electronic modulation enhances the nucleophilicity of the aromatic ring, influences the electrophilic character of the thiocyanate group, and dictates the regiochemical outcomes of various transformations. Understanding this interplay is paramount for predictable and efficient synthetic planning.

Synthesis of this compound

The preparation of aryl thiocyanates can be achieved through several reliable methods.[5] Key strategies include the Sandmeyer reaction using diazonium salts, copper-catalyzed cross-coupling with arylboronic acids, and direct C-H functionalization.[3][6][7] The choice of method often depends on the availability of starting materials and tolerance of other functional groups.

Diagram: Synthetic Pathways to Aryl Thiocyanates

Caption: Key synthetic routes to aryl thiocyanates.

Experimental Protocol: Synthesis via Oxidative Cross-Coupling

This protocol is adapted from the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with KSCN.[6] This method is advantageous due to its relatively mild conditions and avoidance of stoichiometric, toxic reagents.

Objective: To synthesize this compound from 4-(Dimethylamino)phenylboronic acid.

Materials:

-

4-(Dimethylamino)phenylboronic acid

-

Potassium thiocyanate (KSCN)

-

Copper(II) acetate (Cu(OAc)₂)

-

4-Methylpyridine

-

Acetonitrile (anhydrous)

-

3 Å Molecular Sieves

-

Oxygen balloon

Procedure:

-

To a flame-dried Schlenk tube, add 4-(Dimethylamino)phenylboronic acid (1.0 mmol), KSCN (1.5 mmol), Cu(OAc)₂ (0.2 mmol, 20 mol%), and activated 3 Å molecular sieves (200 mg).

-

Evacuate and backfill the tube with oxygen three times, finally leaving it under an oxygen atmosphere (balloon).

-

Add anhydrous acetonitrile (5 mL) and 4-methylpyridine (2.0 mmol) via syringe.

-

Seal the tube and place the reaction mixture in a pre-heated oil bath at 80 °C.

-

Stir vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the pure this compound.

Causality and Self-Validation:

-

Cu(OAc)₂: Acts as the catalyst for the cross-coupling reaction.

-

Oxygen: Serves as the terminal oxidant in the catalytic cycle, making the process more environmentally benign than methods requiring stoichiometric oxidants.

-

4-Methylpyridine: Functions as both a ligand to stabilize the copper catalyst and a base.[6]

-

Molecular Sieves: Crucial for removing trace amounts of water, which can be detrimental to the catalytic cycle.

-

Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.[8][9]

The Reactive Landscape of the Thiocyanate Group

The thiocyanate moiety in this compound is a versatile functional handle, capable of undergoing a wide range of transformations. These reactions are pivotal for introducing sulfur-containing groups or for using the molecule as a synthon for other functionalities.[10]

Conversion to Other Functional Groups

Aryl thiocyanates are valuable intermediates for accessing a variety of other functional groups, a feature highly prized in drug development.[11]

Table 1: Key Transformations of the Aryl Thiocyanate Group

| Resulting Functional Group | Reagents and Conditions | Key Insight | Reference(s) |

| Thiol (-SH) | 1. P₂S₅, Toluene, reflux2. LiAlH₄ or NaBH₄ | P₂S₅ offers a non-reductive pathway, tolerating reducible groups.[12] Standard hydride reagents are also effective. | [12] |

| Thioester (-SCOR) | RCOCl, Lewis Acid (Pummerer-type rearrangement) | Allows for the introduction of an acyl group, forming a versatile thioester handle.[13] | [13] |

| Aryl Nitrile (-CN) | Pd-catalyst, Arylboronic Acid | The thiocyanate acts as a cyanide source in a cyanide-free cyanation protocol.[14] | [14] |

| Thioether (-SR) | R-X, Base or Catalytic Conditions | Nucleophilic displacement on an alkyl halide or through cross-coupling reactions.[11] | [11] |

| Disulfide (-S-S-) | Mild reduction (e.g., NaBH₄ followed by air oxidation) | Controlled reduction can lead to the corresponding disulfide.[11] | [11] |

Diagram: Reactivity Hub of this compound

Caption: Major synthetic transformations of the thiocyanate group.

Rearrangement Reactions: The Thiocyanate-Isothiocyanate Equilibrium

Organic thiocyanates can isomerize to the thermodynamically more stable isothiocyanates (R-NCS).[3] For many alkyl thiocyanates, especially allylic ones, this rearrangement can be facile.[15][16] Aryl thiocyanates are generally more stable, but the rearrangement can be induced under thermal or catalytic conditions. This transformation is significant as isothiocyanates are themselves crucial building blocks in organic synthesis, particularly for preparing thioureas and heterocyclic compounds.[17]

The Thiocyanate Group as a Cyanide Source

A modern and powerful application of aryl thiocyanates is their use as organic, cyanide-free sources of the 'CN' group.[18] This approach circumvents the use of highly toxic and hazardous reagents like KCN or NaCN. In palladium-catalyzed cross-coupling reactions, aryl thiocyanates can efficiently transfer their cyanide moiety to arylboronic acids or other coupling partners to form aryl nitriles.[14]

Experimental Protocol: Cyanide-Free Cyanation

This protocol is conceptualized based on a reported palladium-catalyzed cyanation using an aryl thiocyanate as the 'CN' source.[14]

Objective: To synthesize 4-methoxybenzonitrile from 4-methoxyphenylboronic acid using this compound as the cyanide transfer agent.

Materials:

-

4-Methoxyphenylboronic acid

-

This compound

-

Palladium catalyst (e.g., IL-PdCl₄ as reported, or a standard Pd catalyst like Pd(PPh₃)₄)

-

Solvent (e.g., DMF or Toluene)

-

Base (e.g., K₂CO₃)

Procedure:

-

In a reaction vial, combine 4-methoxyphenylboronic acid (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and K₂CO₃ (2.0 mmol).

-

Add the solvent (5 mL) and purge the vial with an inert gas (Argon or Nitrogen).

-

Seal the vial and heat the mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS for the formation of 4-methoxybenzonitrile and the consumption of starting materials.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Causality and Self-Validation:

-

Palladium Catalyst: Essential for mediating the transmetalation and reductive elimination steps of the cross-coupling cycle.

-

Base: Required to activate the boronic acid for transmetalation.

-

Inert Atmosphere: Prevents the oxidation and degradation of the Pd(0) catalyst.

-

Validation: The formation of the desired nitrile and the byproduct, bis(4-(dimethylamino)phenyl) disulfide, should be confirmed. The disulfide byproduct can potentially be recycled, contributing to a circular chemical economy.[18][19]

Reactivity of the Electron-Rich Aromatic Ring

The dimethylamino group is one of the strongest activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[20] Since the para position is occupied by the thiocyanate group, substitutions on this compound will occur exclusively at the two equivalent ortho positions.

This high degree of activation means that reactions such as halogenation, nitration, and Friedel-Crafts alkylation can often proceed under very mild conditions. However, it also presents a challenge in controlling polysubstitution or preventing unwanted side reactions.

Conclusion

This compound is a molecule of profound synthetic potential, characterized by a rich and nuanced reactivity profile. The electronic push from the dimethylamino group activates the aromatic ring for electrophilic substitution while simultaneously modulating the behavior of the versatile thiocyanate moiety. This guide has illuminated its primary reaction pathways, including its conversion to other key functional groups, its isomerization to the corresponding isothiocyanate, and its innovative use as a cyanide-free cyanating agent. By understanding the mechanistic underpinnings and leveraging the detailed protocols provided, researchers and drug development professionals can confidently employ this compound as a strategic building block in the design and synthesis of novel, high-value molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the chemistry of organic thiocyanates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN [organic-chemistry.org]

- 7. Mechanochemical Thiocyanation of Aryl Compounds via C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols [beilstein-journals.org]

- 13. fiveable.me [fiveable.me]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Aryl Halide Reactions: Mechanisms & Key Examples Explained [vedantu.com]

Methodological & Application

Application Notes and Protocols: Utilizing 4-(Dimethylamino)phenyl Isothiocyanate for Protein Labeling and Modification

Introduction: A Critical Distinction in Amine-Reactive Chemistry

In the realm of protein modification, precision in chemical biology is paramount. The nomenclature of reagents can often be a source of confusion, and such is the case with 4-(Dimethylamino)phenyl thiocyanate. It is crucial for the discerning researcher to distinguish between 4-(Dimethylamino)phenyl thiocyanate (DAPT-CN) and its isomer, 4-(Dimethylamino)phenyl isothiocyanate (DAPT-NCS). While both are aryl compounds containing sulfur and nitrogen, their reactivity profiles towards protein functional groups are markedly different.

-

Aryl Thiocyanates (Ar-S-C≡N): The thiocyanate moiety is generally less reactive as a direct labeling agent for proteins. Its primary utility in protein chemistry has been demonstrated in methods to convert cysteine residues into thiocyanates, thereby introducing a unique spectroscopic probe, rather than serving as an external labeling reagent.[1]

-

Aryl Isothiocyanates (Ar-N=C=S): The isothiocyanate group is a well-established, highly effective electrophile for the covalent modification of proteins.[2][3][4] The electrophilic carbon atom of the isothiocyanate is readily attacked by nucleophilic residues on the protein surface. This document will focus on the application of 4-(Dimethylamino)phenyl isothiocyanate , the reactive isomer widely used for protein labeling.

This guide provides a comprehensive overview of the mechanisms, protocols, and analytical considerations for the successful use of 4-(Dimethylamino)phenyl isothiocyanate in protein labeling and modification for research, diagnostics, and therapeutic development.

Mechanism of Action: Covalent Modification of Nucleophilic Residues